molecular formula C15H24N6 B6806518 N-cyclopropyl-6-(4-pyrrolidin-3-ylpiperazin-1-yl)pyrimidin-4-amine

N-cyclopropyl-6-(4-pyrrolidin-3-ylpiperazin-1-yl)pyrimidin-4-amine

Cat. No.: B6806518
M. Wt: 288.39 g/mol
InChI Key: KDCDQANREIZUGY-UHFFFAOYSA-N
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Description

N-cyclopropyl-6-(4-pyrrolidin-3-ylpiperazin-1-yl)pyrimidin-4-amine: is a complex organic compound characterized by a pyrimidine core substituted with a cyclopropyl group and a pyrrolidinyl-piperazinyl moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Properties

IUPAC Name

N-cyclopropyl-6-(4-pyrrolidin-3-ylpiperazin-1-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N6/c1-2-12(1)19-14-9-15(18-11-17-14)21-7-5-20(6-8-21)13-3-4-16-10-13/h9,11-13,16H,1-8,10H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDCDQANREIZUGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=CC(=NC=N2)N3CCN(CC3)C4CCNC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-6-(4-pyrrolidin-3-ylpiperazin-1-yl)pyrimidin-4-amine typically involves multi-step organic synthesis. A common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized via a condensation reaction between a suitable diketone and a guanidine derivative under acidic conditions.

    Cyclopropyl Substitution: Introduction of the cyclopropyl group can be achieved through a nucleophilic substitution reaction using cyclopropyl halides.

    Pyrrolidinyl-Piperazinyl Substitution: The final step involves the substitution of the pyrimidine core with a pyrrolidinyl-piperazinyl moiety, which can be accomplished using a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinyl and piperazinyl moieties.

    Reduction: Reduction reactions can be performed on the pyrimidine ring, potentially altering its electronic properties.

    Substitution: Both nucleophilic and electrophilic substitution reactions are feasible, especially on the pyrimidine ring and the cyclopropyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines) are used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could lead to partially or fully reduced pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-cyclopropyl-6-(4-pyrrolidin-3-ylpiperazin-1-yl)pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.

Medicine

In medicine, research focuses on its potential therapeutic effects, including its role as an inhibitor or modulator of specific enzymes or receptors. This could lead to the development of new treatments for diseases such as cancer, neurological disorders, and infectious diseases.

Industry

Industrially, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-cyclopropyl-6-(4-pyrrolidin-3-ylpiperazin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine core can bind to active sites, while the cyclopropyl and pyrrolidinyl-piperazinyl groups enhance binding affinity and specificity. This interaction can modulate the activity of the target, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-6-(4-morpholin-4-ylpiperazin-1-yl)pyrimidin-4-amine
  • N-cyclopropyl-6-(4-piperidin-4-ylpiperazin-1-yl)pyrimidin-4-amine

Uniqueness

Compared to similar compounds, N-cyclopropyl-6-(4-pyrrolidin-3-ylpiperazin-1-yl)pyrimidin-4-amine may exhibit unique binding properties and biological activities due to the specific arrangement of its substituents. This uniqueness can be leveraged in drug design to develop more effective and selective therapeutic agents.

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